molecular formula C15H15BrFNO2 B3035540 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 329778-95-2

4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B3035540
CAS No.: 329778-95-2
M. Wt: 340.19 g/mol
InChI Key: QVBADAXVAYOBBJ-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol is an organic compound with the molecular formula C15H15BrFNO2 It is characterized by the presence of a bromine atom, a fluorine atom, a methoxy group, and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol typically involves multi-step organic reactions. One common method involves the bromination of 2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoroanisole
  • 4-Bromo-2-fluorobenzonitrile
  • 4-Methoxyphenylboronic acid

Uniqueness

4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the methoxy and amino groups, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-2-[(3-fluoro-4-methylanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFNO2/c1-9-3-4-12(7-13(9)17)18-8-10-5-11(16)6-14(20-2)15(10)19/h3-7,18-19H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBADAXVAYOBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C(=CC(=C2)Br)OC)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165041
Record name 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329778-95-2
Record name 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329778-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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